
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound with a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of both piperidine and pyridine rings, making it a versatile molecule in organic synthesis, medicinal chemistry, and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps. One efficient method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained . This method is operationally simple and uses readily available and inexpensive starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(2-Methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(2-Methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde has a range of applications in scientific research:
作用機序
The exact mechanism of action of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is presumed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperine, which is known for its antioxidant and anticancer properties.
Pyridine derivatives: Compounds such as 2-methylpyridine, which is used in various chemical syntheses.
Uniqueness
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of piperidine and pyridine rings in its structure, offering a versatile scaffold for the development of new compounds with potential biological activities .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
2-(2-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-11(5-4-7-13-10)12-6-2-3-8-14(12)9-15/h4-5,7,9,12H,2-3,6,8H2,1H3 |
InChIキー |
REOQUFMRNISUMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



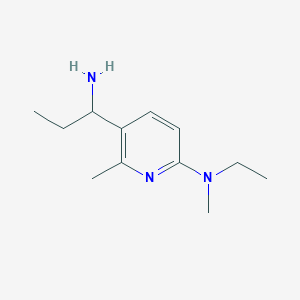
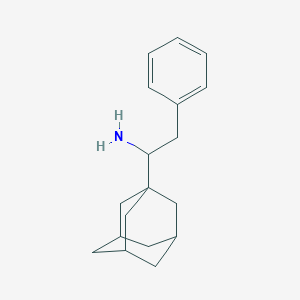

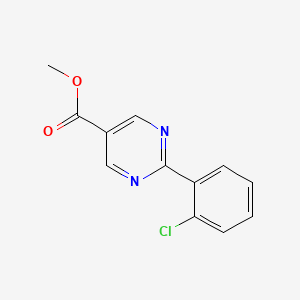

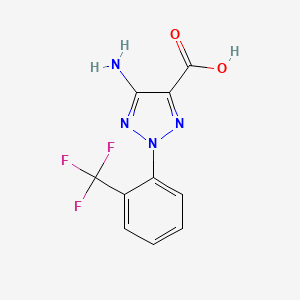


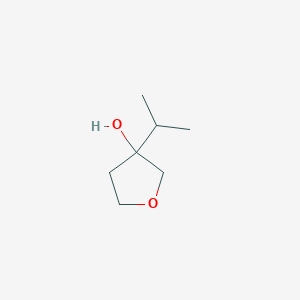


![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)

